Methyl 4-ethynyloxane-4-carboxylate

Description

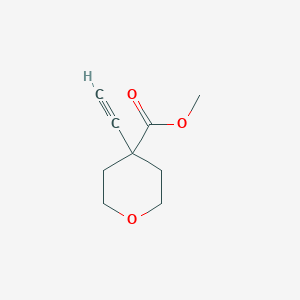

Methyl 4-ethynyloxane-4-carboxylate is a bicyclic ester featuring a six-membered oxane (tetrahydropyran) ring with an ethynyl (-C≡CH) group and a methyl ester (-COOCH₃) substituent at the 4-position. The molecule’s stereoelectronic properties are influenced by the ethynyl group’s electron-withdrawing nature and the puckered conformation of the oxane ring. Cremer-Pople puckering coordinates (amplitude $ q $, phase angle $ \phi $) describe the non-planar geometry of the oxane ring, which impacts its reactivity and intermolecular interactions .

Properties

IUPAC Name |

methyl 4-ethynyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h1H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYOBCBPOGJGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyloxane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-ethynyloxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynyloxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

Oxidation: Oxane derivatives with additional oxygen-containing functional groups.

Reduction: Ethyl-substituted oxane derivatives.

Substitution: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-ethynyloxane-4-carboxylate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-ethynyloxane-4-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4)

Structural Differences :

- Ring System : Contains a cyclohexene ring (unsaturated, conjugated double bond) vs. the saturated oxane ring in Methyl 4-ethynyloxane-4-carboxylate.

- Substituents : A methyl group and an oxo (C=O) group at the 2- and 4-positions, respectively, compared to the ethynyl and ester groups in the target compound.

Physical Properties :

Ethyl 2-methyl-4-oxooxane-2-carboxylate (CAS 1228386-26-2)

Structural Differences :

- Shares the oxane ring with this compound but features a methyl and oxo group at the 2-position instead of the ethynyl group.

Physical Properties :

Ethyl Thiazole-4-carboxylate (CAS 14527-43-6)

Structural Differences :

- Aromatic thiazole ring vs. non-aromatic oxane ring.

- The ester group is attached to the 4-position of the thiazole, a nitrogen- and sulfur-containing heterocycle.

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Ring Type | Key Substituents | Boiling Point (°C, est.) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| This compound | C₉H₁₂O₃ | Oxane (saturated) | Ethynyl, methyl ester | 220–240 | Moderate |

| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C₁₀H₁₄O₃ | Cyclohexene (unsaturated) | Methyl, oxo, ethyl ester | 200–220 | Low |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | C₉H₁₄O₄ | Oxane (saturated) | Methyl, oxo, ethyl ester | 230–250 | Moderate |

| Ethyl Thiazole-4-carboxylate | C₆H₇NO₂S | Thiazole (aromatic) | Ethyl ester | 260–280 | High |

Table 2: Reactivity Profiles

| Compound | Key Reactivity | Applications |

|---|---|---|

| This compound | Click chemistry, Sonogashira coupling | Polymer crosslinking, drug synthesis |

| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | Diels-Alder, keto-enol tautomerism | Organic synthesis intermediates |

| Ethyl Thiazole-4-carboxylate | Electrophilic substitution, heterocycle functionalization | Pharmaceuticals, agrochemicals |

Biological Activity

Methyl 4-ethynyloxane-4-carboxylate is an organic compound characterized by its unique structural features, including an ethynyl group and a carboxylate functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including interactions with enzymes and cellular receptors. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 150.16 g/mol. Its structure includes:

- An ethynyl group ()

- A carboxylate group ()

These functional groups contribute to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives of alkynes can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Preliminary findings suggest that this compound may also possess similar properties, warranting further investigation.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethynylbenzene | HeLa | 25 | Induction of apoptosis |

| 1-Ethynyl-2-methylbenzene | MCF-7 | 30 | Inhibition of cell cycle progression |

| This compound | TBD | TBD | Potentially modulates apoptosis pathways |

Enzyme Interaction Studies

This compound has shown potential in interacting with various biological macromolecules, particularly proteins and enzymes. Such interactions can lead to modulation of enzyme activity, which is crucial in metabolic processes.

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of alkynes on cyclooxygenase (COX) enzymes, this compound was hypothesized to exhibit COX inhibition similar to other known inhibitors. The study found that compounds with ethynyl groups often display significant anti-inflammatory activity by inhibiting COX enzymes, suggesting that this compound may have similar effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Sonogashira Coupling: A reaction involving the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.

- Esterification: The reaction between 4-ethynyloxane-4-carboxylic acid and methanol under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.